molecular formula C16H13ClN4O3 B2416301 4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-63-6

4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2416301
CAS RN: 860786-63-6
M. Wt: 344.76
InChI Key: NRXYFWFUAXRCAE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the triazole family of organic molecules. It is a heterocyclic compound with a five-membered ring structure. Due to its unique structure, this compound has been the subject of various studies for its potential applications in the pharmaceutical, agricultural, and food industries.

Scientific Research Applications

Antifungal Activity

The synthesis and characterization of this compound have been explored in the context of antifungal activity. Researchers have investigated its effectiveness against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. Bioassay results demonstrated that several derivatives of this compound exhibited significant fungicidal activity at a concentration of 50 μg/mL .

Agricultural Fungicides

Given its promising antifungal properties, benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives, including this compound, could serve as a new leading structure for developing novel agricultural fungicides. These compounds may play a crucial role in preventing crop losses due to fungal infections .

Resonance-Stabilized Benzylic Position Reactions

The presence of the benzene ring in this compound allows for resonance stabilization of the benzylic carbocation. Consequently, substitution reactions often occur at the benzylic position. Understanding these reactions can provide insights into the compound’s reactivity and potential applications .

Diazene Oxide Formation

Reaction of nitrobenzyl alcohol with glucose leads to the formation of 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide, 1,2-bis(2-(hydroxymethyl)phenyl)diazene oxide, and 1,2-bis(4-(1-hydroxyethyl)phenyl)diazene oxide. These diazene oxides are intriguing compounds with potential applications in various fields .

Crystallography and Structural Studies

The crystal structure of compound 4n has been determined by single crystal X-ray diffraction. Such studies provide valuable information about molecular arrangements, intermolecular interactions, and crystal packing. Understanding the crystal structure contributes to our knowledge of the compound’s properties and potential applications .

Drug Discovery and Medicinal Chemistry

While specific applications in drug discovery remain to be fully explored, the unique structure of this compound makes it an interesting candidate for further investigation. Medicinal chemists may explore modifications to enhance its pharmacological properties or target specific biological pathways .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-2-6-15(7-3-12)21(23)24)16(22)20(11)14-8-4-13(17)5-9-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYFWFUAXRCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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